Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide]
Description
Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide] (CAS: 63245-38-5, C₂₆H₃₄N₄O₆) is a dihydrazide derivative characterized by a 12-carbon aliphatic backbone (dodecanedioic acid) flanked by two 2-hydroxybenzoyl hydrazide groups . This structure confers unique physicochemical properties, such as chelation capacity (via hydroxyl and hydrazide groups) and thermal stability (due to the long aliphatic chain). It has been explored for applications in polymer modification, pharmaceuticals, and coordination chemistry .
Properties
IUPAC Name |
1-N',12-N'-bis(2-hydroxybenzoyl)dodecanedihydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6/c31-21-15-11-9-13-19(21)25(35)29-27-23(33)17-7-5-3-1-2-4-6-8-18-24(34)28-30-26(36)20-14-10-12-16-22(20)32/h9-16,31-32H,1-8,17-18H2,(H,27,33)(H,28,34)(H,29,35)(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZSDWROKQKKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCCCCCCCC(=O)NNC(=O)C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885929 | |
| Record name | Dodecanedioic acid, 1,12-bis[2-(2-hydroxybenzoyl)hydrazide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63245-38-5 | |
| Record name | CDA 6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63245-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid, 1,12-bis(2-(2-hydroxybenzoyl)hydrazide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063245385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedioic acid, 1,12-bis[2-(2-hydroxybenzoyl)hydrazide] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanedioic acid, 1,12-bis[2-(2-hydroxybenzoyl)hydrazide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',(2')'-bis(salicyloyl)dodecanedi(ohydrazide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide] typically involves the reaction of dodecanedioic acid with 2-(2-hydroxybenzoyl)hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can modify the hydrazide groups, leading to the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, there is no direct information available regarding specific applications, comprehensive data tables, or well-documented case studies for "Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide]". However, information on the properties of the compound and related research areas can be gathered.
Chemical Properties
- Chemical Names: Synonyms for Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide] include 2',(2')'-bis(salicyloyl)dodecanedi(ohydrazide), N'1,N'12-bis(2-hydroxybenzoyl)dodecanedihydrazide, and others .
- Formula and Weight: The molecular formula is C26H34N4O6, with a molecular weight of 498.57 .
- Melting Point: 212 °C .
- Boiling Point: Predicted at 823.5±65.0 °C .
- Density: Predicted density is 1.231±0.06 g/cm3 .
Related Research Areas
While the search results do not provide direct applications for the specified compound, they do touch on related chemical research areas:
- Antimicrobial Applications: Caprylic acid, a different compound, has demonstrated antimicrobial properties and biofilm eradication capabilities in combination with polygalacturonic acid .
- Antivenom Production: Caprylic acid is used in the fractionation of equine antivenom . It facilitates the precipitation of albumin, reducing the protein load during enzyme digestion in antivenom production .
- Monoclonal Antibody Purification: Caprylic acid is used as a precipitating agent for the purification of monoclonal antibodies .
Additional Information
Mechanism of Action
The mechanism of action of dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide] involves its interaction with specific molecular targets. The hydrazide groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its ability to interact with enzymes and other proteins .
Comparison with Similar Compounds
Hydrocinnamic Acid Dihydrazide Derivatives (HASUD, HAADD, HASED, HADOD)
- Structure : These compounds feature dihydrazide backbones (succinic, adipic, sebacic, or dodecanedioic acid) substituted with hydrocinnamic acid (3-phenylpropionic acid) groups. For example, HADOD (N,N'-dodecanedioic bis(hydrocinnamic acid) dihydrazide) shares the same dodecanedioic backbone as the target compound but differs in substituents .
- Properties :
- Solubility : The hydrocinnamic acid groups in HADOD enhance hydrophobic interactions, reducing water solubility compared to the hydroxybenzoyl-substituted target compound.
- Polymer Compatibility : HADOD demonstrates superior nucleating efficiency in poly(L-lactic acid) (PLLA) due to its aliphatic chain alignment with polymer matrices, whereas the hydroxybenzoyl groups in the target compound may improve hydrogen bonding with polar polymers .
N,N'-Adipic Bis(Benzoic Acid) Dihydrazide
- Structure : This compound has a shorter adipic acid (6-carbon) backbone and benzoic acid substituents .
- Thermal Performance : The shorter backbone reduces melting points (∼180°C vs. ∼220°C for the dodecanedioic analog) and lowers PLLA crystallization rates. The hydroxybenzoyl groups in the target compound further enhance thermal stability via intramolecular hydrogen bonding .
Oxalic Bis[(2-Hydroxy-1-Naphthylmethylene)Hydrazide]
- Structure : Features an oxalic acid backbone and naphthyl substituents .
- Biological Activity : Exhibits potent enzyme inhibition (IC₅₀ = 6 µM against malaria proteases) due to naphthyl aromaticity enhancing target binding. In contrast, the target compound’s hydroxybenzoyl groups offer moderate chelation but lower cytotoxicity .
Bis(2-Cyanoaceto Hydrazide) Derivatives
- Structure: Contain cyano groups instead of hydroxybenzoyl substituents .
- Reactivity: Cyano groups facilitate cyclization reactions to form azoles/azines, making these derivatives more reactive than the target compound. However, they lack the hydroxybenzoyl-mediated solubility and metal-chelation properties .
Benzoic Acid Hydrazides with Halogen/Methoxy Substituents
- Examples : Benzoic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide, benzoic acid (2-hydroxy-3-methoxy-benzylidene)-hydrazide .
- Electronic Effects: Bromo and methoxy groups increase electron-withdrawing/donating effects, altering redox potentials and antimicrobial activity. The target compound’s unsubstituted hydroxybenzoyl groups provide balanced chelation without significant electronic modulation .
Formic Acid 2-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Hydrazide
- Structure : A heterocyclic hydrazide with nitro and thiazolyl groups .
- This highlights the safety advantage of hydroxybenzoyl over nitro-heterocyclic substituents .
Key Comparative Data
Research Findings and Implications
- Polymer Science : The dodecanedioic backbone in the target compound and HADOD improves PLLA compatibility compared to shorter-chain analogs, but hydroxybenzoyl groups introduce additional hydrogen bonding .
- Biological Activity : Hydroxybenzoyl substituents offer safer profiles than nitro-heterocyclic analogs, though with reduced potency in enzyme inhibition .
- Coordination Chemistry: The target compound’s hydroxyl and hydrazide groups enable chelation of transition metals (e.g., Hg²⁺, Pd²⁺), a property less pronounced in cyano or hydrocinnamic derivatives .
Biological Activity
Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide] (commonly referred to as DDA-Hydrazide) is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and other bioactive properties based on recent research findings.
Chemical Structure and Properties
DDA-Hydrazide is characterized by its unique structure, which includes:
- Chemical Formula : C26H34N4O6
- Molecular Weight : 478.58 g/mol
- CAS Number : 113162
The compound features a dodecanedioic acid backbone linked to two 2-(2-hydroxybenzoyl)hydrazide moieties, contributing to its diverse biological activities.
Antimicrobial Activity
Research highlights the antimicrobial properties of DDA-Hydrazide, particularly against various bacterial strains. The compound's hydrazone structure is known to enhance its interaction with microbial targets.
Table 1: Antimicrobial Efficacy of DDA-Hydrazide
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |
| Staphylococcus aureus | 3.91 µg/mL | 7.81 µg/mL |
| Candida albicans | 62.5 µg/mL | >100 µg/mL |
These results indicate that DDA-Hydrazide exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with an MIC of 3.91 µg/mL, demonstrating its potential as an antimicrobial agent .
Anticancer Activity
DDA-Hydrazide has also been investigated for its anticancer properties . Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
In vitro studies assessed the cytotoxic effects of DDA-Hydrazide on several cancer cell lines, including:
- HepG2 (liver cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
The results indicated that DDA-Hydrazide significantly reduced cell viability in a dose-dependent manner.
Table 2: Cytotoxicity Profile of DDA-Hydrazide
| Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| HepG2 | 10.0 | >5 |
| A549 | 15.0 | >3 |
| MCF-7 | 12.5 | >4 |
The selectivity index suggests that DDA-Hydrazide is more toxic to cancer cells compared to normal cells, indicating its potential for targeted cancer therapy .
The biological activity of DDA-Hydrazide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The hydrazone moiety may inhibit key enzymes involved in microbial and cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that DDA-Hydrazide can trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
